molecular formula C12H18N2 B7808606 N-(2-pyridin-2-ylethyl)cyclopentanamine

N-(2-pyridin-2-ylethyl)cyclopentanamine

Cat. No.: B7808606
M. Wt: 190.28 g/mol
InChI Key: CZDKWBHGWLHHOW-UHFFFAOYSA-N
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Description

N-(2-pyridin-2-ylethyl)cyclopentanamine is a cyclopentanamine derivative featuring a pyridinylethyl group attached to the amine nitrogen.

Properties

IUPAC Name

N-(2-pyridin-2-ylethyl)cyclopentanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2/c1-2-6-11(5-1)14-10-8-12-7-3-4-9-13-12/h3-4,7,9,11,14H,1-2,5-6,8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZDKWBHGWLHHOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NCCC2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Substituent Variations on the Cyclopentane Ring

Compounds with methyl or ethyl substituents on the cyclopentanamine core exhibit distinct steric and electronic properties. For example:

  • 3-Methyl-N-((S)-1-phenylethyl)cyclopentanamine (29a) : A single methyl group alters the molecule’s conformational flexibility compared to unsubstituted analogs .

Key Insight : Methyl/ethyl substituents modulate molecular rigidity and interaction with biological targets, as seen in calcium channel inhibitors .

Variations in the Amine Side Chain

The nature of the amine side chain significantly influences pharmacological and chemical behavior:

  • N-(1-phenylethyl)cyclopentanamine (9-R/S) : The phenylethyl group confers lipophilicity, enhancing blood-brain barrier penetration. Enantiomers (R and S) show stereochemistry-dependent activity in receptor binding .
  • N-((5-(4-fluoro-2-[11C]methoxyphenyl)pyridin-3-yl)methyl)cyclopentanamine : A pyridinylmethyl group with fluorine and methoxy substituents enables use as a PET tracer for NMDA receptors, highlighting the impact of aromatic substituents on imaging applications .

phenylethyl) and solubility in polar solvents.

Pharmaceutical Derivatives with Heterocyclic Substituents

Complex cyclopentanamine derivatives are explored for therapeutic applications:

  • N-((1S,3R,4S)-3-ethyl-4-(6H-pyrrolo[2,3-e]triazolo[4,3-a]pyrazin-1-yl)cyclopentyl)acetamide : Incorporates a fused heterocyclic system for NMDA receptor antagonism, demonstrating the role of extended aromatic systems in receptor specificity .
  • N-(3-[3H]3-Methoxy Phenyl)-N′-Methylguan : Highlights the importance of methoxy groups in enhancing binding affinity for neurological targets .

Stereochemical Considerations

Enantiomers of cyclopentanamine derivatives exhibit divergent biological activities:

  • (R)-(+)-N-(1-phenylethyl)cyclopentanamine (9-R) vs. (S)-(−)-isomer (9-S) : Stereochemistry influences receptor binding kinetics and metabolic stability .

Target Compound : If the pyridinylethyl side chain introduces chirality, enantiomeric resolution could be critical for applications in asymmetric synthesis or targeted drug design.

Data Tables

Table 1: Structural and Functional Comparison of Cyclopentanamine Derivatives

Compound Name Substituents on Cyclopentane Amine Side Chain Key Application Reference
N-(2-pyridin-2-ylethyl)cyclopentanamine None Pyridinylethyl Coordination chemistry Inferred
(R)-2,2-Dimethyl-N-(1-phenylethyl)cyclopentanamine 2,2-Dimethyl Phenylethyl Calcium channel inhibition
N-(pyridin-2-ylmethylene)cyclopentanamine None Pyridinylmethylene Polymerization catalyst
N-((5-(4-fluoro-2-[11C]methoxyphenyl)pyridin-3-yl)methyl)cyclopentanamine None Fluoromethoxyphenyl-pyridinylmethyl PET imaging (NMDA receptors)

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